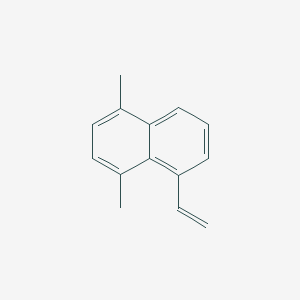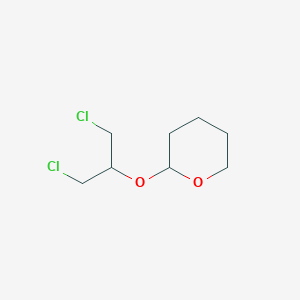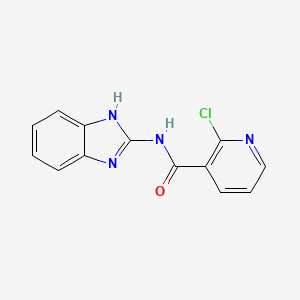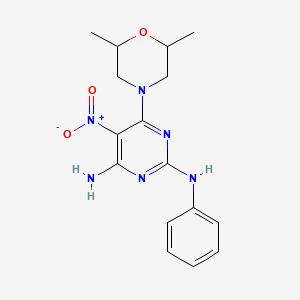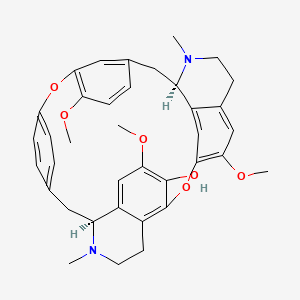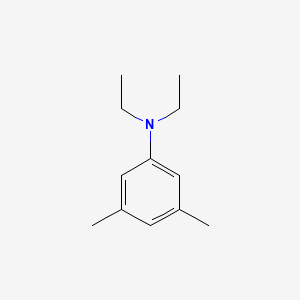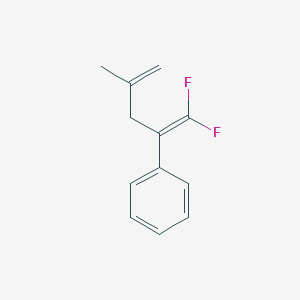![molecular formula C28H21N3 B14150707 (4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile CAS No. 89174-46-9](/img/structure/B14150707.png)
(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with diphenyl groups at positions 4 and 6, a 4-methylphenylmethyl group, and a propanedinitrile moiety. Its complex structure makes it an interesting subject for studies in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of diphenyl groups at the 4 and 6 positions through Friedel-Crafts alkylation. The 4-methylphenylmethyl group is then added via a nucleophilic substitution reaction. Finally, the propanedinitrile moiety is introduced through a reaction with malononitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile:
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide: Another compound with a pyridine ring and similar substituents, used in pharmaceutical research.
1-(4-Di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol: A compound designed to act as a beta2 adrenoceptor agonist.
Uniqueness
This compound stands out due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific studies.
Propriétés
Numéro CAS |
89174-46-9 |
|---|---|
Formule moléculaire |
C28H21N3 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
2-(4,6-diphenylpyridin-2-yl)-2-[(4-methylphenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C28H21N3/c1-21-12-14-22(15-13-21)18-28(19-29,20-30)27-17-25(23-8-4-2-5-9-23)16-26(31-27)24-10-6-3-7-11-24/h2-17H,18H2,1H3 |
Clé InChI |
XOUWMRGLBANYII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C#N)(C#N)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




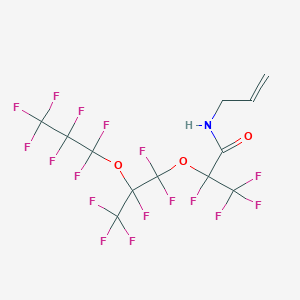

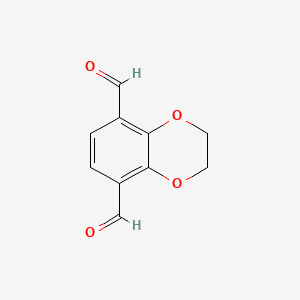
![6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene](/img/structure/B14150648.png)

